![molecular formula C27H26N6O3 B383299 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361171-79-1](/img/structure/B383299.png)

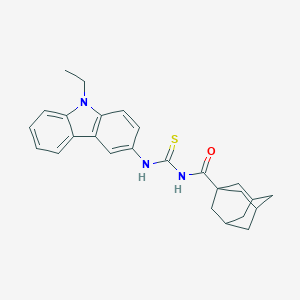

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their various chemical and biological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot three-component Biginelli-like heterocyclization reaction has been established towards the construction of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives . Another synthetic approach involves the use of transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been the subject of various synthetic transformations, which improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .科学的研究の応用

Medicinal Chemistry

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with diverse biological activities. Specifically, this compound has been investigated for its potential as a c-Met kinase inhibitor . The c-Met protein plays a crucial role in cell signaling and has been implicated in cancer progression. Inhibition of c-Met can be therapeutically relevant, especially in certain cancers. Researchers have explored the structure-activity relationship of this compound to optimize its potency and selectivity against c-Met .

Fluorescent Probes

The unique structural features of 1,2,3-triazole-fused pyrazines and pyridazines make them suitable candidates for use as fluorescent probes . These probes can be employed to visualize specific cellular processes or molecular interactions. By attaching fluorescent tags to this compound, researchers can track its localization within cells, study protein-protein interactions, or monitor enzymatic activity. Such applications are valuable in both basic research and drug discovery .

Polymer Chemistry

1,2,3-Triazole-fused heterocycles have found their way into polymer materials . For instance, they have been incorporated into polymers used in solar cells . The unique electronic properties of these heterocycles contribute to improved solar cell efficiency. Researchers have explored their use as building blocks in conjugated polymers, enhancing charge transport and light absorption. The resulting materials show promise for renewable energy applications .

Alzheimer’s Disease Research

Interestingly, this compound has demonstrated β-secretase 1 (BACE-1) inhibition . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which play a central role in Alzheimer’s disease pathogenesis. Inhibiting BACE-1 can potentially reduce amyloid-beta accumulation and slow disease progression. Researchers continue to investigate the therapeutic potential of this compound in Alzheimer’s drug development .

作用機序

将来の方向性

特性

IUPAC Name |

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O3/c1-3-35-23-16-20(14-15-22(23)36-17-19-10-6-4-7-11-19)25-24(18(2)28-27-30-31-32-33(25)27)26(34)29-21-12-8-5-9-13-21/h4-16,25H,3,17H2,1-2H3,(H,29,34)(H,28,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFBTMPNBIDTCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[({[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383217.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383218.png)

![ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383219.png)

![Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B383220.png)

![N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B383224.png)

![2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B383226.png)

![N-(1-adamantylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B383227.png)

![3-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-N-(2-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide](/img/structure/B383229.png)

![N-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbothioyl)-1-adamantanecarboxamide](/img/structure/B383232.png)

![3-[(2,4-Dichlorobenzyl)thio]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B383233.png)

![N-allyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383235.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B383236.png)

![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-chlorophenylcarbamate](/img/structure/B383237.png)